(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a brominated benzodioxole moiety, a fluorinated phenyl group, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a thioxodihydropyrimidine precursor. Key steps include:
Bromination: Introduction of the bromine atom into the benzodioxole ring.
Fluorination: Incorporation of the fluorine atom into the phenyl ring.
Coupling Reaction: Formation of the final compound through a condensation reaction under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfone or sulfoxide.
Reduction: Reduction of the double bond in the pyrimidine ring.
Substitution: Halogen exchange reactions, particularly involving the bromine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
Biological Studies: Employed in studies of enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities, particularly in the presence of halogen atoms on an aromatic ring.
Carboxymethyl Chitosan Hydrogels: Although structurally different, these hydrogels share some functional similarities in their applications in biomedical research.
Uniqueness
What sets (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its combination of brominated benzodioxole and fluorinated phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2O4S/c19-11-7-15-14(25-8-26-15)6-9(11)5-10-16(23)21-18(27)22(17(10)24)13-4-2-1-3-12(13)20/h1-7H,8H2,(H,21,23,27)/b10-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMULKDCYLTJP-YHYXMXQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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